(Difluoromethyl)benzene

Overview

Description

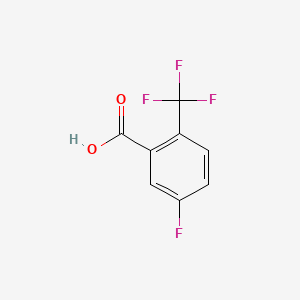

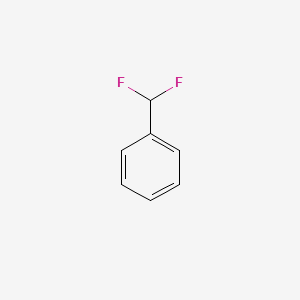

(Difluoromethyl)benzene, also known as α,α-Difluorotoluene, is a chemical compound with the molecular formula C7H6F2 . It has an average mass of 128.119 Da and a mono-isotopic mass of 128.043762 Da .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. For instance, a fast, mild, and practical microwave-assisted protocol for the synthesis of 1,4-bisthis compound from 1,4-bis(dichloromethyl)benzene and KF was developed . This new protocol increased the yield and reduced the reaction time significantly in contrast to the conventional heating procedure .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a difluoromethyl group attached to it . The molecule has a density of 1.1±0.1 g/cm3 .Chemical Reactions Analysis

In the field of fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome . The chemistry of alkylation with non-fluorinated reagents may not be applicable to fluoroalkylations . Fluorine substitution may bring about new reactivities and transformations that cannot be realized in alkylation with non-fluorinated reagents .Physical And Chemical Properties Analysis

This compound has a boiling point of 140.0±0.0 °C at 760 mmHg and a vapor pressure of 7.8±0.2 mmHg at 25°C . Its enthalpy of vaporization is 36.2±3.0 kJ/mol, and it has a flash point of 20.3±11.0 °C . The index of refraction is 1.449 .Scientific Research Applications

1. Photolytic Generation of Difluoromethyl Radicals

An efficient method for generating difluoromethyl radicals from [bis(difluoroacetoxy)iodo]benzene reagents has been developed. This approach enables the introduction of difluoromethyl groups into various heteroarenes under mild conditions without additional reagents or catalysts (Sakamoto, Kashiwagi, & Maruoka, 2017).

2. Cooperative Dual Palladium/Silver Catalyst

A cooperative dual palladium/silver catalyst system has been reported for direct difluoromethylation of aryl bromides and iodides. This method operates under mild conditions and is compatible with a variety of functional groups, enabling the formation of difluoromethylarenes, which are significant in fine-tuning the biological properties of drug molecules (Gu, Leng, & Shen, 2014).

3. Masked Nucleophile in Medicinal Chemistry

The difluoromethyl group is often targeted as a terminal functional group in drug molecules due to its desirable pharmacokinetic properties. A method for exposing nucleophilic Ar-CF2- synthons via deprotonation of Ar-CF2H groups has been developed, offering a new approach to construct benzylic Ar-CF2-R linkages. This method is significant in medicinal chemistry for creating lipophilic and metabolically resistant linkages (Geri, Wade Wolfe, & Szymczak, 2018).

4. Microwave-Assisted Synthesis

A microwave-assisted protocol for synthesizing 1,4-bis(difluoromethyl)benzene has been developed, offering a faster and milder approach compared to traditional methods. This synthesis technique is practical and increases yield significantly (Pan, Wang, & Xiao, 2017).

5. Photophysical Properties Investigation

The effect of perfluorination on photophysical properties was studied through the synthesis and characterization of two fluorinated benzene compounds. This research revealed significant insights into the solvent-dependent emission wavelength and fluorescence red shift of these compounds, contributing to our understanding of their photophysical behavior (Krebs & Spanggaard, 2002).

Safety and Hazards

(Difluoromethyl)benzene is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

(Difluoromethyl)benzene, also known as α,α-Difluorotoluene , is a versatile reagent in organic synthesis. Its primary targets are various organic compounds where it acts as a difluoromethyl group donor .

Mode of Action

This compound interacts with its targets through a process known as difluoromethylation. This process involves the transfer of a difluoromethyl group (CF2H) to a target molecule . The difluoromethylation of C(sp2)–H bonds has been accomplished through Minisci-type radical chemistry .

Biochemical Pathways

The difluoromethylation process affects various biochemical pathways. It has been used to construct C(sp3)–CF2H bonds, and cases of stereoselective difluoromethylation have also been reported . An exciting development in this field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Pharmacokinetics

The presence of fluorine in a molecule can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .

Result of Action

The result of this compound’s action is the formation of a new compound with a difluoromethyl group. This group can enhance the properties of the target molecule, making it more useful in various applications, including pharmaceuticals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactivity of this compound is distinct from its trifluoromethylated counterparts due to the weaker electron-withdrawing ability of a CF2H group .

properties

IUPAC Name |

difluoromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZLOJYSBBLXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348735 | |

| Record name | (difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

455-31-2 | |

| Record name | (difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)